molecular formula C8H9F3N2O3 B13899266 2-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazole-3-carboxylic acid

2-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazole-3-carboxylic acid

Katalognummer: B13899266
Molekulargewicht: 238.16 g/mol
InChI-Schlüssel: VJVYZEIKULHQJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a trifluoroethoxymethyl group, which imparts distinct chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,2-trifluoroethanol with a suitable pyrazole precursor in the presence of a base, followed by carboxylation . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, carboxylic acid derivatives, and hydrogenated pyrazole compounds .

Wissenschaftliche Forschungsanwendungen

2-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of agrochemicals and materials science.

Wirkmechanismus

The mechanism of action of 2-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethoxymethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The pyrazole ring structure allows for interactions with various biological pathways, influencing processes like inflammation and microbial growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazole-3-carboxylic acid is unique due to the presence of the trifluoroethoxymethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C8H9F3N2O3

Molekulargewicht

238.16 g/mol

IUPAC-Name

2-methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C8H9F3N2O3/c1-13-6(7(14)15)2-5(12-13)3-16-4-8(9,10)11/h2H,3-4H2,1H3,(H,14,15)

InChI-Schlüssel

VJVYZEIKULHQJR-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=CC(=N1)COCC(F)(F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.